molecular formula C14H27N3O4S B10884969 Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate

Cat. No.: B10884969
M. Wt: 333.45 g/mol
InChI Key: KWTNDGXVASJBLT-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethylsulfonyl group and a tetrahydropyridinecarboxylate moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves the following steps:

    Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of Ethylsulfonyl Group: The protected piperazine is then reacted with an ethylsulfonyl chloride in the presence of a base to introduce the ethylsulfonyl group.

    Formation of Tetrahydropyridinecarboxylate Moiety: The final step involves the formation of the tetrahydropyridinecarboxylate moiety through a cyclization reaction, which is typically achieved using appropriate cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the ethylsulfonyl group.

    Reduction: Reduction reactions can target the tetrahydropyridinecarboxylate moiety, converting it to different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the tetrahydropyridinecarboxylate moiety.

Scientific Research Applications

ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[4-(ETHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group and tetrahydropyridinecarboxylate moiety contribute to its versatility in various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C14H27N3O4S

Molecular Weight

333.45 g/mol

IUPAC Name

ethyl 4-(4-ethylsulfonylpiperazin-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O4S/c1-3-21-14(18)16-7-5-13(6-8-16)15-9-11-17(12-10-15)22(19,20)4-2/h13H,3-12H2,1-2H3

InChI Key

KWTNDGXVASJBLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC

Origin of Product

United States

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